molecular formula C13H20BrNO2 B8152702 N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine

N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine

Cat. No.: B8152702
M. Wt: 302.21 g/mol
InChI Key: AHFGJSMQHAKUCO-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the benzylamine to corresponding benzaldehyde or carboxylic acid derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding amine derivatives.

Major Products Formed

The major products formed from these reactions include substituted benzylamines, benzaldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzyl ring play a crucial role in its binding affinity and activity. The ethylamine side chain is involved in interactions with biological receptors, potentially affecting neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethoxyphenyl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c1-5-15(6-2)9-11-12(16-3)7-10(14)8-13(11)17-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFGJSMQHAKUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C=C1OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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